Carbidopa Ethyl Ester
Overview
Description
Carbidopa Ethyl Ester is a chemical compound known for its role as a precursor to Carbidopa. Carbidopa is widely used in combination with Levodopa for the treatment of Parkinson’s disease. The compound is characterized by its molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbidopa Ethyl Ester can be synthesized through various methods. One common method involves the reaction of oxaziridine with methyldopa ester to obtain methyldopa imido ester, followed by hydrolysis to produce Carbidopa . Another method involves reacting N-hydroxy carbamic acid tert-butyl ester with p-toluenesulfonyl chloride and alkali in an organic solvent, followed by purification steps .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deprotection, decolorization, and final purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Carbidopa Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into Carbidopa and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides.
Major Products: The primary product formed from these reactions is Carbidopa, which is used in combination with Levodopa for therapeutic purposes .
Scientific Research Applications
Carbidopa Ethyl Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of Carbidopa and other related compounds.
Biology: Studies involving this compound help in understanding the metabolic pathways and enzyme interactions.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Carbidopa.
Mechanism of Action
Carbidopa Ethyl Ester itself does not have a direct therapeutic effect. its conversion to Carbidopa is crucial. Carbidopa inhibits the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase), which prevents the peripheral metabolism of Levodopa. This allows a greater proportion of Levodopa to cross the blood-brain barrier and be converted to dopamine in the brain, thereby alleviating the symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Levodopa Ethyl Ester: Similar in structure but primarily used for its direct conversion to dopamine.
Carbidopa: The direct product of Carbidopa Ethyl Ester, used in combination with Levodopa.
Methyldopa: Another compound used in the treatment of hypertension, structurally related but with different therapeutic applications
Uniqueness: this compound is unique due to its role as a precursor to Carbidopa, which is essential for enhancing the therapeutic effects of Levodopa in Parkinson’s disease treatment. Its ability to inhibit peripheral metabolism of Levodopa makes it a valuable compound in medical research and pharmaceutical applications .
Biological Activity
Carbidopa Ethyl Ester (CEE) is a prodrug of carbidopa, primarily utilized in the treatment of Parkinson's disease. Its biological activity is largely attributed to its conversion into carbidopa, which acts as an inhibitor of aromatic L-amino acid decarboxylase. This article delves into the biological activities, mechanisms, and research findings related to CEE, including its applications in various medical fields.
This compound has the molecular formula C₁₂H₁₈N₂O₄. Upon administration, it undergoes hydrolysis facilitated by esterases, converting it into carbidopa. This conversion is crucial as carbidopa inhibits the peripheral conversion of levodopa into dopamine, enhancing levodopa availability in the central nervous system (CNS). The hydrolysis reaction can be represented as follows:
Table 1: Comparison of Carbidopa and this compound
Property | Carbidopa | This compound |
---|---|---|
Molecular Formula | C₁₁H₁₅N₂O₄ | C₁₂H₁₈N₂O₄ |
Mechanism | Decarboxylase inhibition | Prodrug form of carbidopa |
Bioavailability | Moderate | Enhanced due to esterification |
Therapeutic Use | Parkinson's disease | Parkinson's disease management |
1. Pharmacological Applications
This compound is primarily researched for its role in enhancing levodopa therapy for Parkinson’s disease. Studies indicate that it significantly improves gastrointestinal absorption and reduces motor fluctuations associated with levodopa treatment.
- Clinical Trials : A randomized controlled trial compared etilevodopa-carbidopa (an ethyl ester prodrug similar to CEE) with standard levodopa-carbidopa therapy. Results showed no significant differences in efficacy but noted improved gastric solubility and faster onset of action with etilevodopa .
2. Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory potential of CEE. Research indicates that it may inhibit T cell activation, suggesting a role in developing cancer immunotherapies and managing autoimmune diseases.
- Case Study : In experimental models, CEE was shown to mitigate symptoms of autoimmune diseases such as experimental autoimmune encephalitis and collagen-induced arthritis, indicating its potential for broader therapeutic applications beyond Parkinson's disease.
3. Endocrinological Implications
CEE has also been studied for its effects on hormone secretion. It has been observed to increase serum prolactin levels without significantly altering growth hormone or cortisol levels, indicating potential applications in endocrinology.
Synthesis and Production
The synthesis of this compound involves a multi-step process that ensures high purity and yield. It is synthesized through a stereoselective α-amination reaction using di-tert-butyl azodicarboxylate as a reagent, yielding l-Carbidopa efficiently.
Table 2: Synthesis Overview
Step | Description | Yield (%) |
---|---|---|
Step 1 | Reaction with β-ketoester | 50 |
Step 2 | Purification process | High purity |
Final Product | This compound | >97% |
Safety and Side Effects
While this compound is generally well-tolerated, some studies indicate that it may lead to fewer peripheral side effects compared to traditional formulations due to its prodrug nature. This selective action minimizes excessive dopamine production outside the CNS, which can lead to complications such as dyskinesias.
Properties
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYOMTNVXXPNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620938 | |
Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91908-71-3 | |
Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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